N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide
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Overview
Description
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like potassium fluoride.
Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 2-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and fluorine atoms in the compound can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
- N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Uniqueness
N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. The combination of these halogens in the benzothiazole scaffold provides distinct physicochemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
912770-33-3 |
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Molecular Formula |
C14H7Cl2FN2OS |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-7-5-9(16)12-11(6-7)21-14(18-12)19-13(20)8-3-1-2-4-10(8)17/h1-6H,(H,18,19,20) |
InChI Key |
AQMAOYGROZXBGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl)F |
Origin of Product |
United States |
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